molecular formula C23H25NO2 B1666759 AL-438 CAS No. 239066-73-0

AL-438

Cat. No.: B1666759
CAS No.: 239066-73-0
M. Wt: 347.4 g/mol
InChI Key: CZSDJYXNNJQXBB-UHFFFAOYSA-N
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Description

The compound “AL-43” is a novel aluminum-based material that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of aluminum intermetallics, which are known for their high strength, low density, and excellent thermal and electrical conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AL-43 typically involves high-energy ball milling, a process that allows for the synthesis of nanocrystalline intermetallic phases. This method involves the mechanical alloying of aluminum with other metals, such as iron, under controlled conditions to achieve the desired stoichiometry and phase composition .

Industrial Production Methods

In industrial settings, AL-43 can be produced using combustion synthesis reactions. This method involves the exothermic reaction of aluminum with other metal powders, resulting in the formation of intermetallic compounds. The process parameters, such as particle size, heating rate, and sintering temperature, are carefully controlled to optimize the properties of the final product .

Chemical Reactions Analysis

Types of Reactions

AL-43 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aluminum oxide, aluminum halides, and various intermetallic phases, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

AL-43 has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of AL-43 involves its interaction with molecular targets and pathways at the cellular level. The compound exerts its effects by modulating various biochemical pathways, including those involved in oxidative stress and inflammation. The specific molecular targets of AL-43 include enzymes and receptors that play critical roles in these pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to AL-43 include other aluminum-based intermetallics such as aluminum-iron (Al-Fe) and aluminum-titanium (Al-Ti) compounds. These compounds share some properties with AL-43 but differ in their specific applications and performance characteristics.

Uniqueness

What sets AL-43 apart from other similar compounds is its unique combination of high strength, low density, and excellent thermal and electrical conductivity. These properties make it particularly suitable for applications in high-performance materials and advanced technologies .

Properties

CAS No.

239066-73-0

Molecular Formula

C23H25NO2

Molecular Weight

347.4 g/mol

IUPAC Name

10-methoxy-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinoline

InChI

InChI=1S/C23H25NO2/c1-6-8-18-22-15(21-17(25-5)9-7-10-19(21)26-18)11-12-16-20(22)14(2)13-23(3,4)24-16/h6-7,9-13,18,24H,1,8H2,2-5H3

InChI Key

CZSDJYXNNJQXBB-UHFFFAOYSA-N

SMILES

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C

Canonical SMILES

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10-methoxy-5-(2-propenyl)-2,5-dihydro-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline
2,5-dihydro-10-methoxy-5-(2-propenyl)-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline
2,5-dihydro-MPTBPQ
AL-438

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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